molecular formula C35H34OSn B12611797 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane CAS No. 648930-63-6

{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane

Cat. No.: B12611797
CAS No.: 648930-63-6
M. Wt: 589.4 g/mol
InChI Key: XHCBBUDHUQHNSU-UHFFFAOYSA-N
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Description

{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is an organotin compound characterized by the presence of a biphenyl group attached to a pentyl chain, which is further connected to a triphenylstannane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane typically involves the reaction of a biphenyl derivative with a pentyl chain and triphenylstannane. One common method involves the use of organotin reagents, such as triphenyltin chloride, in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced tin species.

    Substitution: The biphenyl and pentyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of biphenyl and pentyl derivatives.

Scientific Research Applications

{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane involves its interaction with molecular targets, such as enzymes or receptors, through its biphenyl and stannane moieties. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
  • {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diphenyl)stannane
  • {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(methyl)stannane

Uniqueness

{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane is unique due to its specific combination of biphenyl and triphenylstannane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

648930-63-6

Molecular Formula

C35H34OSn

Molecular Weight

589.4 g/mol

IUPAC Name

triphenyl-[5-(4-phenylphenoxy)pentyl]stannane

InChI

InChI=1S/C17H19O.3C6H5.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;3*1-2-4-6-5-3-1;/h4-6,8-13H,1-3,7,14H2;3*1-5H;

InChI Key

XHCBBUDHUQHNSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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